Tyroservatide

Description

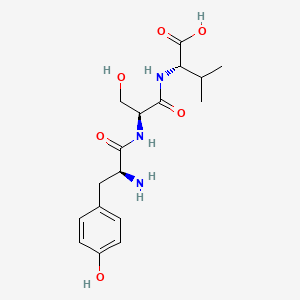

Structure

2D Structure

3D Structure

Properties

CAS No. |

154039-16-4 |

|---|---|

Molecular Formula |

C17H25N3O6 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C17H25N3O6/c1-9(2)14(17(25)26)20-16(24)13(8-21)19-15(23)12(18)7-10-3-5-11(22)6-4-10/h3-6,9,12-14,21-22H,7-8,18H2,1-2H3,(H,19,23)(H,20,24)(H,25,26)/t12-,13-,14-/m0/s1 |

InChI Key |

TYFLVOUZHQUBGM-IHRRRGAJSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YSV |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

tripeptide tyroservatide tyroservatide YSV tripeptide |

Origin of Product |

United States |

Foundational & Exploratory

Tyroservatide: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroservatide (Tyr-Ser-Val), a bioactive tripeptide, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its chemical structure, properties, and multifaceted mechanism of action as an anticancer agent. This compound exerts its effects through a dual inhibitory action on histone deacetylases (HDACs) and the integrin-focal adhesion kinase (FAK) signaling pathway. This document details available information on its synthesis, purification, and characterization, alongside experimental protocols for evaluating its biological activity. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure and Properties

This compound is a tripeptide with the amino acid sequence L-Tyrosyl-L-seryl-L-valine. Its fundamental chemical and physical properties are summarized in the tables below.

Identifiers and Molecular Characteristics

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

| Amino Acid Sequence | Tyr-Ser-Val (YSV) |

| Molecular Formula | C₁₇H₂₅N₃O₆ |

| Molecular Weight | 367.4 g/mol |

| Canonical SMILES | CC(C)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)N |

| InChI Key | TYFLVOUZHQUBGM-IHRRRGAJSA-N |

| CAS Number | 154039-16-4 |

Physicochemical Properties

| Property | Value |

| XLogP3 | -3.8 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 8 |

| Exact Mass | 367.17433553 Da |

| Monoisotopic Mass | 367.17433553 Da |

| Topological Polar Surface Area | 155 Ų |

| Heavy Atom Count | 26 |

| Complexity | 569 |

Synthesis, Purification, and Characterization

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps involved in the synthesis of a tripeptide like this compound.

-

Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Valine), with its α-amino group protected by Fmoc and its side chain protected if necessary, is activated by a coupling agent (e.g., HBTU, HATU) and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound valine is removed using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The next amino acid (Serine), also with Fmoc and side-chain protection, is activated and coupled to the deprotected N-terminus of the resin-bound valine.

-

Fmoc Deprotection: The Fmoc group is removed from the newly added serine.

-

Third Amino Acid Coupling: The final amino acid (Tyrosine), with appropriate protection, is coupled to the deprotected serine.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal tyrosine.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and washed to remove the cleavage cocktail and scavengers.

-

Lyophilization: The crude peptide is lyophilized to obtain a dry powder.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is purified using preparative RP-HPLC.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, with both solvents containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), is employed.

-

Detection: The peptide is detected by UV absorbance at 220 nm and/or 280 nm (due to the tyrosine residue).

-

Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and lyophilized to yield the purified peptide.

Characterization

The identity and purity of the synthesized this compound are confirmed by analytical RP-HPLC and mass spectrometry. The primary structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Analytical RP-HPLC: A C18 column with a water/acetonitrile/TFA mobile phase system is used to assess the purity of the final product.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide, which should correspond to the calculated mass of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments are performed in a suitable solvent (e.g., D₂O or DMSO-d₆) to confirm the amino acid sequence and stereochemistry.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-tumor effects in various cancer models. Its mechanism of action is multifaceted, primarily involving the inhibition of Histone Deacetylases (HDACs) and the Integrin-Focal Adhesion Kinase (FAK) signaling pathway.

Inhibition of Histone Deacetylases (HDACs)

This compound acts as an HDAC inhibitor. By inhibiting HDACs, it leads to the accumulation of acetylated histones H3 and H4. This hyperacetylation of histones alters chromatin structure, leading to the transcriptional activation of certain genes, including tumor suppressor genes.

A key target of this epigenetic regulation is the cyclin-dependent kinase inhibitor p21. This compound treatment increases the acetylation of histones in the promoter region of the p21 gene, leading to increased expression of p21 protein. Similarly, the expression of p27 is also upregulated. These proteins play a crucial role in cell cycle regulation, and their increased expression leads to G₀/G₁ cell cycle arrest and subsequent inhibition of tumor cell proliferation.

Inhibition of the Integrin-FAK Signaling Pathway

This compound also targets the integrin-FAK signaling pathway, which is crucial for tumor cell adhesion, invasion, and metastasis. It has been shown to inhibit the expression of integrins β1 and β3. This downregulation disrupts the formation of focal adhesion plaques and subsequently inhibits the autophosphorylation of Focal Adhesion Kinase (FAK) at key tyrosine residues (Tyr397 and Tyr576/577).

The inhibition of FAK activation leads to a downstream reduction in the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. By inhibiting this pathway, this compound effectively reduces the invasive potential of cancer cells.

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activity of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, NCI-H460 human lung carcinoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the IC₅₀ value of this compound.

HDAC Activity Assay

This assay measures the ability of this compound to inhibit HDAC activity.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells treated with or without this compound.

-

Assay Reaction: The nuclear extracts are incubated with a fluorogenic HDAC substrate in an assay buffer.

-

Developer Addition: A developer solution is added, which releases the fluorophore from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The level of fluorescence is inversely proportional to the HDAC inhibitory activity of this compound.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.[1]

-

Tumor Cell Implantation: Human cancer cells (e.g., A549, K562, A375) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[1]

-

Treatment: Once the tumors reach a certain volume, the mice are treated with daily intraperitoneal injections of this compound at various doses.[1] A control group receives saline injections.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Analysis: The tumor growth inhibition rate is calculated to determine the efficacy of this compound.

Quantitative Biological Data

While specific IC₅₀ values for this compound against various cancer cell lines and for HDAC inhibition are not consistently reported across the publicly available literature, several studies have demonstrated its significant dose-dependent inhibitory effects.

In Vivo Anti-Tumor Activity

This compound has been shown to significantly inhibit the growth of several human cancer xenografts in nude mice.[1]

| Cancer Cell Line | Tumor Type | Outcome |

| A549 | Non-small cell lung carcinoma | Significant inhibition of tumor growth[1] |

| K562 | Leukemia | Significant inhibition of tumor growth[1] |

| A375 | Melanoma | Significant inhibition of tumor growth[1] |

| Lewis Lung Carcinoma | Murine lung cancer | Significant inhibition of tumor growth[1] |

| B16 Melanoma | Murine melanoma | Significant inhibition of tumor growth[1] |

| BGC-823 | Gastric cancer | No significant suppression[1] |

| MCF-7 | Breast cancer | No significant suppression[1] |

Pharmacokinetic Profile

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively available in the public domain. As a tripeptide, it is expected to have a relatively short half-life in vivo due to proteolytic degradation. Further research is required to fully characterize its pharmacokinetic properties.

Conclusion

This compound is a tripeptide with promising anti-cancer properties stemming from its dual mechanism of action involving HDAC inhibition and disruption of the Integrin-FAK signaling pathway. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and biological activities based on currently available information. Further research, particularly in the areas of quantitative biological activity and pharmacokinetics, will be crucial for its continued development as a potential therapeutic agent.

References

The Tripeptide Tyroservatide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroservatide (Tyr-Ser-Val), a synthetic tripeptide, has emerged as a molecule of interest in oncology research due to its anti-metastatic and anti-tumor properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this compound. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a compilation of quantitative data from relevant studies. The guide also visualizes the core signaling pathway affected by this compound and outlines the logical workflow of its synthesis and characterization, employing Graphviz diagrams for clarity.

Discovery and Identification

This compound, with the amino acid sequence Tyrosyl-Seryl-Valine (YSV), was first disclosed in European Patent EP1636253A1.[1] The patent describes a series of biologically active peptides, with this compound being a key composition. While the patent focuses on the composition and its use, the initial discovery likely stemmed from screening programs aimed at identifying small peptides with therapeutic potential.

Physicochemical Properties of this compound:

| Property | Value |

| Amino Acid Sequence | Tyr-Ser-Val (YSV) |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

| Molecular Formula | C₁₇H₂₅N₃O₆ |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 154039-16-4 |

Chemical Synthesis of this compound

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound (Tyr-Ser-Val) on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Val-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

First Amino Acid Coupling (Fmoc-Val-OH):

-

Dissolve Fmoc-Val-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

-

Repeat the Fmoc deprotection step as described in step 2.

-

Perform the coupling reaction with Fmoc-Ser(tBu)-OH following the procedure in step 3.

-

-

Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

-

Repeat the Fmoc deprotection step as described in step 2.

-

Perform the coupling reaction with Fmoc-Tyr(tBu)-OH following the procedure in step 3.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (95:2.5:2.5:1 v/v/v/w).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a minimal amount of acetonitrile/water.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

-

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the growth and metastasis of lung cancer cells.[2][3][4] Its primary mechanism of action involves the inhibition of the integrin-Focal Adhesion Kinase (FAK) signaling pathway.[2][3]

Inhibition of Cell Adhesion and Invasion

This compound significantly inhibits the adhesion and invasion of highly metastatic human lung cancer cell lines, including 95D, A549, and NCI-H1299.[2][3] By disrupting the interaction of cancer cells with the extracellular matrix (ECM), this compound interferes with a critical step in the metastatic cascade.

Quantitative Data on Cell Adhesion and Invasion:

The Integrin-FAK Signaling Pathway

This compound exerts its anti-metastatic effects by targeting the integrin-FAK signaling pathway. It has been shown to inhibit the expression of integrins β1 and β3.[2][3] This disruption leads to reduced phosphorylation of FAK at key tyrosine residues (Tyr397 and Tyr576/577), thereby inactivating FAK.[2][3] The inactivation of FAK subsequently downregulates the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for the degradation of the ECM during cancer cell invasion.[2][3]

Caption: this compound's Inhibition of the Integrin-FAK Signaling Pathway.

In Vitro Anti-proliferative Activity

While the primary described mechanism of this compound is anti-metastatic, it has also been reported to inhibit the growth of various cancer cell lines.

IC50 Values for this compound:

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung carcinoma | Data not available |

| 95D | High-metastatic lung cancer | Data not available |

| NCI-H1299 | Non-small cell lung carcinoma | Data not available |

Note: Specific IC50 values for the anti-proliferative effects of this compound on these cell lines are not consistently reported in the publicly available literature. One study noted that millimolar concentrations are often required for its cellular functions, suggesting a lower potency compared to traditional cytotoxic agents.

Key Experimental Methodologies

Cell Adhesion Assay

Protocol:

-

Coat 96-well plates with Matrigel and allow to solidify.

-

Seed cancer cells (e.g., A549, 95D, NCI-H1299) into the wells in serum-free medium.

-

Treat the cells with varying concentrations of this compound.

-

Incubate for a specified period (e.g., 1-2 hours) at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Fix the adherent cells with a suitable fixative (e.g., methanol).

-

Stain the cells with crystal violet.

-

Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

-

Calculate the percentage of adhesion relative to an untreated control.

Transwell Invasion Assay

Protocol:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Place the insert into a well of a 24-well plate containing a chemoattractant (e.g., medium with fetal bovine serum).

-

Seed cancer cells in serum-free medium into the upper chamber.

-

Add varying concentrations of this compound to the upper chamber.

-

Incubate for a specified period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the porous membrane.

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in several microscopic fields.

-

Express the results as the average number of invading cells per field or as a percentage of the control.

Western Blot for FAK Phosphorylation

Protocol:

-

Culture cancer cells to sub-confluency and then serum-starve overnight.

-

Treat the cells with this compound for a specified time.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated FAK (e.g., anti-p-FAK Tyr397) and total FAK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry and normalize the levels of phosphorylated FAK to total FAK.

Conclusion

This compound is a tripeptide with demonstrated anti-metastatic properties, primarily acting through the inhibition of the integrin-FAK signaling pathway. Its chemical synthesis is straightforward using standard solid-phase peptide synthesis protocols. While its in vivo efficacy has been shown, further research is needed to establish its potency through detailed in vitro quantitative studies, such as the determination of IC50 values for its anti-proliferative and anti-migratory effects. The detailed protocols and compiled information in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

- 1. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin–focal adhesion kinase signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound therapy for tumor growth, invasion and metastasis of Lewis lung carcinoma and human lung carcinoma A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin-focal adhesion kinase signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyroservatide (YSV): A Tripeptide with Anti-Neoplastic Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyroservatide (YSV) is a synthetic tripeptide, Tyr-Ser-Val, with the molecular formula C17H25N3O6. It has demonstrated notable anti-cancer and anti-metastatic properties in preclinical studies. This document provides a comprehensive overview of the current understanding of YSV, focusing on its molecular characteristics, biological functions, and mechanisms of action. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. While extensive preclinical data exists, specific IC50 values across a wide range of cell lines and detailed clinical trial results remain limited in the public domain.

Introduction

This compound (YSV) has emerged as a promising candidate in the field of oncology due to its multifaceted anti-tumor activities. Its primary mechanism of action involves the modulation of key signaling pathways implicated in cancer progression, including cell adhesion, invasion, and angiogenesis. Furthermore, evidence suggests its role as a histone deacetylase (HDAC) inhibitor, highlighting its potential to influence epigenetic regulation in cancer cells. This guide synthesizes the available scientific literature to provide a detailed understanding of YSV's biological functions and therapeutic potential.

Molecular and Chemical Properties

YSV is a tripeptide composed of L-tyrosine, L-serine, and L-valine.

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

| Molecular Formula | C17H25N3O6 |

| Molecular Weight | 367.4 g/mol |

| Sequence | Tyr-Ser-Val (YSV) |

Biological Function and Mechanism of Action

YSV exerts its anti-cancer effects through two primary, and potentially interconnected, mechanisms: inhibition of the integrin-focal adhesion kinase (FAK) signaling pathway and inhibition of histone deacetylase (HDAC) activity.

Inhibition of Integrin-Focal Adhesion Kinase (FAK) Signaling

The integrin-FAK signaling pathway is crucial for cell adhesion to the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. YSV has been shown to disrupt this pathway, leading to a reduction in the metastatic potential of cancer cells.[1][2]

-

Downregulation of Integrins: YSV significantly inhibits the mRNA and protein expression of integrin β1 and integrin β3 in human lung cancer cells.[1][2] Integrins are transmembrane receptors that mediate cell-ECM adhesion.

-

Inhibition of FAK Activation: By downregulating integrins, YSV prevents the clustering of these receptors and subsequent activation of Focal Adhesion Kinase (FAK). Specifically, YSV inhibits the autophosphorylation of FAK at Tyr397 and the phosphorylation of FAK at Tyr576/577, which are critical for its kinase activity.[1][2]

-

Suppression of Downstream Effectors: The inhibition of FAK activity leads to the downregulation of downstream signaling molecules, including Matrix Metalloproteinase-2 (MMP-2) and MMP-9. These enzymes are essential for the degradation of the ECM, a process required for cancer cell invasion.

The following diagram illustrates the proposed mechanism of YSV in the integrin-FAK signaling pathway.

Histone Deacetylase (HDAC) Inhibition

YSV has been identified as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, YSV can induce the re-expression of tumor suppressor genes.

-

Induction of Cell Cycle Arrest: YSV treatment of human lung carcinoma cells leads to G0/G1 cell cycle arrest.

-

Upregulation of p21 and p27: This cell cycle arrest is associated with increased protein and mRNA levels of the cyclin-dependent kinase inhibitors p21 and p27.

-

Histone Hyperacetylation: YSV treatment results in the accumulation of acetylated histones H3 and H4, particularly in the chromatin regions associated with the p21 gene. This suggests that YSV's anti-proliferative effects are, at least in part, mediated through the epigenetic upregulation of p21.

The following diagram depicts the proposed mechanism of YSV as an HDAC inhibitor.

Quantitative Data on Biological Activity

While specific IC50 values for YSV are not consistently reported across the literature, several studies provide quantitative data on its inhibitory effects on various cancer cell lines.

In Vitro Studies

| Cell Line | Cancer Type | Assay | Concentration | Result | Reference |

| 95D | Human Lung Cancer | Adhesion | 0.1-0.8 mg/mL | Dose- and time-dependent inhibition; Optimized inhibition rate of 37.08% | [2] |

| A549 | Human Lung Cancer | Adhesion | 0.1-0.8 mg/mL | Dose- and time-dependent inhibition; Optimized inhibition rate of 36.87% | [2] |

| NCI-H1299 | Human Lung Cancer | Adhesion | 0.1-0.8 mg/mL | Dose- and time-dependent inhibition; Optimized inhibition rate of 41.34% | [2] |

| 95D | Human Lung Cancer | Invasion | 0.2, 0.4 mg/mL | Significant inhibition; Optimized inhibition rate of 53.87% | [2] |

| A549 | Human Lung Cancer | Invasion | 0.2, 0.4 mg/mL | Significant inhibition; Optimized inhibition rate of 62.10% | [2] |

| NCI-H1299 | Human Lung Cancer | Invasion | 0.2, 0.4 mg/mL | Significant inhibition; Optimized inhibition rate of 64.44% | [2] |

| A549, NCI-H460, NCI-H292, NCI-H1299 | Human Lung Cancer | Proliferation | Not specified | Significant inhibition |

In Vivo Studies

| Cancer Model | Host | Treatment | Outcome | Reference |

| Lewis Lung Carcinoma | C57BL/6 Mice | Daily i.p. injections | Significantly inhibited subcutaneous tumor growth | [3] |

| Human Lung Carcinoma A549 Xenograft | Nude Mice | Daily i.p. injections | Significantly inhibited tumor growth | [3] |

| Human Leukemia K562 Xenograft | Nude Mice | Daily i.p. injections | Significantly inhibited tumor growth | [3] |

| Human Melanoma A375 Xenograft | Nude Mice | Daily i.p. injections | Significantly inhibited tumor growth | [3] |

| B16 Melanoma | C57BL/6 Mice | Daily i.p. injections | Significantly inhibited subcutaneous tumor growth | [3] |

| Human Gastric Cancer BGC-823 Xenograft | Nude Mice | Daily i.p. injections | No significant suppression of tumor growth | [3] |

| Human Breast Cancer MCF-7 Xenograft | Nude Mice | Daily i.p. injections | No significant suppression of tumor growth | [3] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of YSV, based on methodologies described in the cited literature.

Cell Adhesion Assay

This assay measures the ability of cancer cells to adhere to an extracellular matrix substrate, a crucial step in metastasis.

Detailed Steps:

-

Coating: 96-well plates are coated with an extracellular matrix protein, such as Matrigel.

-

Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA).

-

Cell Treatment: Cancer cells are pre-treated with varying concentrations of YSV for a specified duration.

-

Seeding: The treated cells are seeded into the coated wells.

-

Incubation: The plate is incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Staining: Adherent cells are fixed and stained with a dye like crystal violet.

-

Quantification: The stain is solubilized, and the absorbance is measured to quantify the number of adherent cells.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane-like barrier.

Detailed Steps:

-

Coating: The upper surface of a porous transwell insert is coated with Matrigel.

-

Assembly: The insert is placed into a well containing a chemoattractant (e.g., fetal bovine serum).

-

Seeding: Cancer cells, pre-treated with YSV, are seeded into the upper chamber in serum-free media.

-

Incubation: The chamber is incubated to allow cells to invade through the Matrigel and the porous membrane.

-

Removal of Non-invading Cells: Cells that have not invaded are removed from the upper surface of the membrane.

-

Staining: Cells that have invaded to the lower surface are fixed and stained.

-

Quantification: The number of invaded cells is counted under a microscope.

Western Blot Analysis for FAK and Integrin Expression

This technique is used to detect and quantify the levels of specific proteins, such as FAK, phosphorylated FAK, and integrins.

Detailed Steps:

-

Cell Lysis: YSV-treated and control cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-FAK, anti-p-FAK, anti-integrin β1).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.

HDAC Activity Assay

This assay measures the enzymatic activity of histone deacetylases in the presence of potential inhibitors like YSV.

Detailed Steps:

-

Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from treated and untreated cells.

-

Reaction Setup: The nuclear extract is incubated with a fluorogenic HDAC substrate and YSV at various concentrations.

-

Deacetylation Reaction: HDACs in the extract deacetylate the substrate.

-

Developer Addition: A developer solution is added that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence intensity is measured, which is proportional to the HDAC activity.

Clinical Development

Conclusion

This compound (YSV) is a promising tripeptide with demonstrated anti-cancer activity in a variety of preclinical models. Its dual mechanism of action, targeting both the integrin-FAK signaling pathway and HDAC activity, makes it an attractive candidate for further investigation. The available data strongly support its role in inhibiting cancer cell adhesion, invasion, and proliferation. However, to fully realize its clinical potential, further studies are required to establish a comprehensive profile of its efficacy, including the determination of IC50 values across a broader range of cancer cell types and the public dissemination of results from clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on YSV and to guide future research efforts.

References

- 1. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin-focal adhesion kinase signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin–focal adhesion kinase signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Landscape of the clinical development of China innovative anti-lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Tyroservatide's Role in Inhibiting Integrin-Focal Adhesion Kinase Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroservatide (YSV), a tripeptide, has demonstrated significant potential in cancer therapeutics by inhibiting tumor growth and metastasis. This technical guide delves into the core mechanism of this compound's action: the inhibition of the integrin-focal adhesion kinase (FAK) signaling pathway. By disrupting this critical cellular signaling cascade, this compound effectively impedes cancer cell adhesion, invasion, and migration. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows involved.

Introduction to Integrin-FAK Signaling and this compound

Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. Upon ligand binding, integrins cluster and recruit a variety of signaling proteins to form focal adhesions. A key event in this process is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. The autophosphorylation of FAK at tyrosine 397 (Tyr397) creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other sites on FAK, such as Tyr576 and Tyr577, fully activating the kinase and initiating downstream signaling cascades. This pathway plays a crucial role in cell proliferation, survival, migration, and invasion, processes that are often dysregulated in cancer.[1][2][3]

This compound has emerged as a promising anti-cancer agent by targeting this pathway. Research indicates that this compound inhibits the expression of key integrin subunits, thereby preventing the initial steps of FAK activation and the subsequent signaling events that promote metastasis.[1][4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Inhibition of Cancer Cell Adhesion by this compound [1][5]

| Cell Line | Treatment Concentration | Duration | Adhesion Inhibition Rate |

| 95D (Human Lung Cancer) | 0.1 - 0.8 mg/mL | 1 hour | Up to 37.08% |

| A549 (Human Lung Cancer) | 0.1 - 0.8 mg/mL | 1 hour | Up to 36.87% |

| NCI-H1299 (Human Lung Cancer) | 0.1 - 0.8 mg/mL | 1 hour | Up to 41.34% |

| SKOV-3 (Human Ovarian Carcinoma) | Not Specified | Not Specified | Significant Inhibition |

| HT-29 (Human Colon Carcinoma) | Not Specified | Not Specified | Significant Inhibition |

| SW620 (Human Colon Carcinoma) | Not Specified | Not Specified | Significant Inhibition |

Table 2: Inhibition of Cancer Cell Invasion by this compound [1][6]

| Cell Line | Treatment Concentration | Duration | Method | Result |

| 95D (Human Lung Cancer) | 0.2, 0.4, 0.8 mg/mL | 48 hours | Transwell Assay | Significant dose-dependent inhibition |

| A549 (Human Lung Cancer) | 0.2, 0.4, 0.8 mg/mL | 48 hours | Transwell Assay | Significant dose-dependent inhibition |

| NCI-H1299 (Human Lung Cancer) | 0.2, 0.4, 0.8 mg/mL | 48 hours | Transwell Assay | Significant dose-dependent inhibition |

| SKOV-3 (Human Ovarian Carcinoma) | Not Specified | Not Specified | Not Specified | Significant Inhibition |

| HT-29 (Human Colon Carcinoma) | Not Specified | Not Specified | Not Specified | Significant Inhibition |

| SW620 (Human Colon Carcinoma) | Not Specified | Not Specified | Not Specified | Significant Inhibition |

Table 3: Effect of this compound on Protein Expression and Activity [1][6]

| Target Protein | Cell Line(s) | Treatment Concentration | Duration | Effect |

| Integrin β1 (mRNA & Protein) | 95D, A549, NCI-H1299 | Not Specified | Not Specified | Significantly Inhibited |

| Integrin β3 (mRNA & Protein) | 95D, A549, NCI-H1299 | Not Specified | Not Specified | Significantly Inhibited |

| FAK (mRNA & Protein) | 95D, A549, NCI-H1299 | Not Specified | Not Specified | Significantly Decreased |

| p-FAK (Tyr397) | 95D, A549, NCI-H1299 | Not Specified | Not Specified | Significantly Inhibited |

| p-FAK (Tyr576/577) | 95D, A549, NCI-H1299 | Not Specified | Not Specified | Significantly Inhibited |

| MMP-2 (Activity, mRNA & Protein) | 95D, A549, NCI-H1299, SKOV-3, HT-29, SW620 | 0.2, 0.4 mg/mL | 48 hours | Significantly Decreased |

| MMP-9 (Activity, mRNA & Protein) | 95D, A549, NCI-H1299, SKOV-3, HT-29, SW620 | 0.2, 0.4 mg/mL | 48 hours | Significantly Decreased |

Note: Specific IC50 values for FAK phosphorylation and binding affinities for integrins are not currently available in the public domain literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the integrin-FAK signaling pathway.

Cell Culture

Human lung cancer cell lines (95D, A549, NCI-H1299), human ovarian carcinoma (SKOV-3), and human colon carcinoma (HT-29, SW620) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1][6]

Western Blot Analysis for FAK Phosphorylation

This protocol is for determining the levels of total and phosphorylated FAK.

-

Cell Lysis:

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total FAK, phospho-FAK (Tyr397), and phospho-FAK (Tyr576/577) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the results.

-

Cell Adhesion Assay

This assay quantifies the ability of cancer cells to adhere to an extracellular matrix substrate.

-

Plate Coating:

-

Coat a 96-well plate with Matrigel (1:8 dilution in serum-free medium) and incubate for 2 hours at 37°C.

-

Wash the wells with PBS.

-

-

Cell Treatment and Seeding:

-

Treat cancer cells with different concentrations of this compound for a specified time.

-

Harvest the cells and resuspend them in serum-free medium.

-

Seed the cells into the Matrigel-coated wells and incubate for 1 hour at 37°C.

-

-

Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with methanol and stain with crystal violet.

-

Solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance at 570 nm using a microplate reader. The optical density is proportional to the number of adherent cells.[1]

-

Cell Invasion Assay (Transwell Assay)

This assay measures the invasive capacity of cancer cells through a basement membrane matrix.

-

Chamber Preparation:

-

Use Transwell inserts with an 8 µm pore size polycarbonate membrane.

-

Coat the upper surface of the membrane with Matrigel and allow it to solidify.

-

-

Cell Seeding and Treatment:

-

Place the coated inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of this compound.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

-

Incubation and Analysis:

-

Incubate the plate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of matrix metalloproteinases.[1][6]

-

Sample Preparation:

-

Culture cancer cells in serum-free medium with or without this compound for 48 hours.

-

Collect the conditioned medium and centrifuge to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Zymography Gel Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix equal amounts of protein from the conditioned media with non-reducing sample buffer.

-

Run the samples on the gelatin-containing gel.

-

-

Enzyme Renaturation and Development:

-

After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer (containing CaCl2, ZnCl2, and Tris-HCl) at 37°C for 12-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by MMPs. The intensity of the bands corresponds to the level of MMP activity.

-

Visualizing the Molecular Pathway and Experimental Logic

Signaling Pathway Diagram

References

- 1. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin–focal adhesion kinase signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin-focal adhesion kinase signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound therapy for tumor invasion and metastasis of human ovarian carcinoma and colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Angiogenic Effects of Tyroservatide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroservatide (YSV), a tripeptide composed of l-tyrosine-l-serine-l-valine, has demonstrated notable anti-tumor properties.[1][2] A critical aspect of its mechanism of action is the inhibition of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. In the context of oncology, tumor angiogenesis is a hallmark of cancer, essential for providing tumors with the necessary nutrients and oxygen to support their growth, invasion, and metastasis.[3] This guide provides a detailed examination of the anti-angiogenic effects of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

This compound exerts its anti-angiogenic effects through a multi-faceted approach, primarily by downregulating key pro-angiogenic factors and interfering with crucial signaling pathways that govern endothelial cell proliferation, migration, and vessel formation.

Inhibition of Pro-Angiogenic Factors

Studies have shown that this compound significantly reduces the expression of Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8), two potent angiogenic factors critical for tumor growth and invasion.[1][3] An analysis of 113 angiogenesis-related genes revealed that VEGF and IL-8 were the most significantly downregulated genes in tumor tissues treated with this compound.[1][3] This reduction in expression has been confirmed at both the mRNA and serum protein levels.[1][3]

Modulation of Signaling Pathways

Beyond the downregulation of specific factors, this compound also impacts intracellular signaling cascades. It has been shown to inhibit the PI3K pathway through the activation of PTEN, a tumor suppressor gene.[3] Furthermore, this compound interferes with the integrin-Focal Adhesion Kinase (FAK) signaling pathway.[4] It downregulates the expression of integrins β1 and β3, which in turn reduces the activation and phosphorylation of FAK.[4] This disruption inhibits downstream effectors like Matrix Metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in endothelial cell invasion and new vessel formation.[4]

The following diagram illustrates the proposed signaling pathway for this compound's anti-angiogenic and anti-metastatic effects.

Quantitative Data from Preclinical Studies

The anti-angiogenic and anti-tumor efficacy of this compound has been quantified in several preclinical models. The data below summarizes key findings from in vivo and in vitro experiments.

Table 1: In Vivo Tumor Growth Inhibition in Xenograft Models

| Cell Line | Animal Model | This compound Dose (per day) | Tumor Growth Inhibition (%) | Citation |

| SMMC-7721 (Hepatocellular Carcinoma) | Nude Mice | 160 µg/kg | 42.62% | [1][3] |

| SMMC-7721 (Hepatocellular Carcinoma) | Nude Mice | 320 µg/kg | 60.66% | [1][3] |

| SMMC-7721 (Hepatocellular Carcinoma) | Nude Mice | 640 µg/kg | 27.59% | [1][3] |

| A549 (Non-small Cell Lung Carcinoma) | Nude Mice | Not Specified | Significant (P<0.05) | [2] |

| K562 (Leukemia) | Nude Mice | Not Specified | Significant (P<0.05) | [2] |

| A375 (Melanoma) | Nude Mice | Not Specified | Significant (P<0.05) | [2] |

| Lewis Lung Carcinoma | C57BL/6 Mice | Not Specified | Significant (P<0.05) | [2] |

| B16 Melanoma | C57BL/6 Mice | Not Specified | Significant (P<0.05) | [2] |

Note: A sharp decline in inhibition at the 640 µg/kg/day dose for SMMC-7721 may be attributable to toxic side effects of an overdose.[3]

Table 2: In Vitro Cell Proliferation Inhibition

| Cell Line | Assay | This compound Concentration | Incubation Time | Cell Proliferation Inhibition (%) | Citation |

| SMMC-7721 | MTT Assay | 1.0 mg/L | 72 h | 24.74 ± 1.31% | [3] |

| SMMC-7721 | MTT Assay | 10.0 mg/L | 72 h | 42.34 ± 1.93% | [3] |

| SMMC-7721 | MTT Assay | 100.0 mg/L | 72 h | 34.94 ± 1.58% | [3] |

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

In Vivo Xenograft Tumor Model

This protocol describes the general workflow for assessing the anti-tumor and anti-angiogenic effects of this compound in a nude mouse model.

-

Cell Culture and Implantation: Human hepatocellular carcinoma SMMC-7721 cells are cultured. A tumor piece (2–4 mm³) is implanted under the liver capsules of nude mice.[3]

-

Animal Grouping and Treatment: Mice bearing tumors (<1 cm in diameter) are randomized into control and treatment groups (n=6 per group).[1] The treatment groups receive daily intraperitoneal injections of this compound at specified doses (e.g., 160, 320, 640 µg/kg), while the control group receives normal saline.[1][3]

-

Efficacy Evaluation: Tumor volume and weight are measured throughout the study to determine the extent of tumor growth inhibition.[1]

-

Tissue Analysis: At the end of the study, tumors are excised.

-

Immunohistochemistry (IHC): Tumor sections are stained for endothelial markers (e.g., CD31) to determine Microvessel Density (MVD), a common index of tumor angiogenesis.[3]

-

Gene Expression Analysis: RNA is extracted from tumor tissue. Angiogenesis-related gene expression is profiled using an Oligo gene chip and validated by Real-Time PCR.[1][3]

-

-

Serum Analysis: Blood is collected to measure the serum concentration of angiogenic factors like VEGF and IL-8 using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][3]

In Vitro Cell Proliferation (MTT Assay)

This assay is used to assess the direct effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Human hepatocellular carcinoma SMMC-7721 cells are seeded into 96-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1.0, 10.0, 100.0 mg/L) or a vehicle control.[3]

-

Incubation: The plates are incubated for a specified period, typically 72 hours.[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of inhibition is calculated by comparing the absorbance of treated cells to the control cells.

Conclusion

This compound demonstrates significant anti-angiogenic activity, which contributes to its overall anti-tumor effects. Its mechanism involves the targeted downregulation of key angiogenic factors, VEGF and IL-8, and the disruption of the integrin-FAK signaling pathway. Preclinical data provides quantitative evidence of its efficacy in inhibiting tumor growth and cell proliferation. The experimental models outlined herein serve as a foundation for further investigation into the therapeutic potential of this compound as an anti-angiogenic agent in cancer therapy. Further research is warranted to fully elucidate the downstream effects of its interaction with the PI3K/PTEN pathway and to explore its efficacy in combination with other cancer treatments.

References

- 1. The antiangiogenic effects of this compound on animal models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of five xenografted human cancers and two murine cancers by the tripeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiangiogenic effects of this compound on animal models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin–focal adhesion kinase signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Tyroservatide on MMP-2 and MMP-9 Expression and Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary source of information for the effects of tyroservatide on MMP-2 and MMP-9, a 2016 paper by Huang et al. in Drug Design, Development and Therapy, has been retracted. The retraction notice states that some data could not be reproduced and some cellular extraction material was not well preserved. Therefore, the findings presented in this document should be interpreted with caution. This guide summarizes the reported effects and methodologies from the retracted publication to provide a comprehensive overview of the initial research, while strongly advising that further independent verification is necessary.

Introduction

This compound (YSV), a tripeptide composed of tyrosyl-seryl-valine, has been investigated for its potential anti-tumor and anti-metastatic properties. One of the key mechanisms underlying cancer cell invasion and metastasis is the degradation of the extracellular matrix (ECM), a process mediated by matrix metalloproteinases (MMPs). Among these, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are crucial for the breakdown of type IV collagen, a major component of the basement membrane. This technical guide provides an in-depth analysis of the reported effects of this compound on the expression and activity of MMP-2 and MMP-9, based on the available, albeit retracted, scientific literature.

Data Presentation: Summary of this compound's Effects on MMP-2 and MMP-9

The following tables summarize the qualitative and quantitative findings on the impact of this compound on MMP-2 and MMP-9 in human lung cancer cell lines (95D, A549, and NCI-H1299) as reported by Huang et al. (2016). It is important to reiterate that this data is from a retracted publication and requires independent validation.

Table 1: Effect of this compound on the Activity of MMP-2 and MMP-9

| Cell Line | Treatment | Concentration | Duration | Effect on MMP-2 Activity | Effect on MMP-9 Activity |

| 95D | This compound (YSV) | 0.2 mg/mL | 48 hours | Significant Decrease | Significant Decrease |

| 0.4 mg/mL | 48 hours | Significant Decrease | Significant Decrease | ||

| A549 | This compound (YSV) | 0.2 mg/mL | 48 hours | Significant Decrease | Significant Decrease |

| 0.4 mg/mL | 48 hours | Significant Decrease | Significant Decrease | ||

| NCI-H1299 | This compound (YSV) | 0.2 mg/mL | 48 hours | Significant Decrease | Significant Decrease |

| 0.4 mg/mL | 48 hours | Significant Decrease | Significant Decrease |

Table 2: Effect of this compound on the Expression of MMP-2 and MMP-9

| Cell Line | Treatment | Concentration | Duration | Effect on MMP-2 mRNA Expression | Effect on MMP-9 mRNA Expression | Effect on MMP-2 Protein Expression | Effect on MMP-9 Protein Expression |

| 95D | This compound (YSV) | 0.2 mg/mL | 48 hours | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

| 0.4 mg/mL | 48 hours | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease | ||

| A549 | This compound (YSV) | 0.2 mg/mL | 48 hours | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

| 0.4 mg/mL | 48 hours | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease | ||

| NCI-H1299 | This compound (YSV) | 0.2 mg/mL | 48 hours | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

| 0.4 mg/mL | 48 hours | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Huang et al. (2016). It is important to note that while the general techniques are described, some specific details (e.g., antibody catalog numbers, complete buffer compositions) were not available in the original publication and are supplemented here with standard laboratory practices.

Cell Culture and Treatment

-

Cell Lines: Human lung cancer cell lines 95D, A549, and NCI-H1299 were used.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Cells were treated with this compound (YSV) at concentrations of 0.2 mg/mL and 0.4 mg/mL for 48 hours prior to analysis.

Gelatin Zymography (for MMP-2 and MMP-9 Activity)

-

Principle: This technique detects the activity of gelatinases (MMP-2 and MMP-9) by their ability to degrade a gelatin substrate incorporated into a polyacrylamide gel.

-

Sample Preparation: Conditioned media from cell cultures were collected and centrifuged to remove cellular debris. Protein concentration was determined, and equal amounts of protein were loaded for each sample.

-

Electrophoresis: Samples were mixed with a non-reducing sample buffer and separated on a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Renaturation and Incubation: After electrophoresis, the gel was washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel was then incubated overnight at 37°C in a developing buffer containing CaCl2 and ZnCl2 to facilitate enzymatic activity.

-

Staining and Visualization: The gel was stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMP-2 and MMP-9 appear as clear bands against a blue background.

Western Blot Analysis (for MMP-2 and MMP-9 Protein Expression)

-

Principle: This method is used to detect the levels of MMP-2 and MMP-9 proteins in cell lysates.

-

Protein Extraction: Cells were lysed in RIPA buffer, and total protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies specific for MMP-2 and MMP-9 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.

Real-Time Quantitative PCR (RT-qPCR) (for MMP-2 and MMP-9 mRNA Expression)

-

Principle: RT-qPCR is used to quantify the messenger RNA (mRNA) levels of MMP-2 and MMP-9.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells using TRIzol reagent, and its concentration and purity were determined. First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR was performed using a SYBR Green master mix with specific primers for MMP-2, MMP-9, and the housekeeping gene β-actin (for normalization).

-

MMP-2 Primers:

-

Forward: 5′-GTGCTGAAGGACACACTAAAGAAGA-3′

-

Reverse: 5′-TTGCCAAGGTCAATGTCA GAGAG-3′

-

-

MMP-9 Primers:

-

Forward: 5′-AATCTCTTCTAGAGACTGGGAAGGAG-3′

-

Reverse: 5′-AGGGATTGGTTGGCAGTAAAG-3′

-

-

β-actin Primers:

-

Forward: 5′-GGCGGCACCACCATGTACCCT-3′

-

Reverse: 5′-AGGGGCCGGACTCGTCATACT-3′

-

-

-

Data Analysis: The relative expression of MMP-2 and MMP-9 mRNA was calculated using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathway of this compound's Action on MMP-2 and MMP-9

Caption: this compound's inhibitory signaling pathway on MMP-2 and MMP-9.

Experimental Workflow for Investigating this compound's Effect on MMPs

Caption: Workflow for assessing this compound's effect on MMP-2 and MMP-9.

Conclusion

The initial research by Huang et al. (2016) suggested that this compound is a potent inhibitor of both the expression and activity of MMP-2 and MMP-9 in human lung cancer cells.[1] The proposed mechanism involves the downregulation of integrins β1 and β3, leading to the inhibition of the FAK signaling pathway, which in turn suppresses the downstream targets MMP-2 and MMP-9.[2] This pointed towards a promising anti-metastatic potential for this compound.

However, the subsequent retraction of this key study underscores the critical importance of reproducibility in scientific research. While the reported findings and methodologies are detailed in this guide for a complete picture of the initial scientific claims, they should not be considered established facts. Further, rigorous, and independent investigation is required to validate these preliminary findings and to fully understand the true potential of this compound as a modulator of MMP-2 and MMP-9 for therapeutic applications. The scientific community is encouraged to build upon this initial work, keeping in mind the need for robust and verifiable data.

References

Unveiling Novel Cellular Targets of Tyroservatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroservatide (YSV), a synthetic tripeptide (Tyr-Ser-Val), has demonstrated notable anti-tumor and anti-metastatic properties in preclinical studies.[1] Its mechanism of action has been partially elucidated, primarily focusing on the inhibition of the integrin-Focal Adhesion Kinase (FAK) signaling pathway and potential regulation of histone deacetylases (HDACs).[2][3] This technical guide provides a comprehensive overview of the known cellular targets of this compound, presents available quantitative data in a structured format, and details experimental protocols for the identification of novel cellular targets. Furthermore, this guide includes detailed diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's molecular interactions and to provide a roadmap for future research.

Known Cellular Targets and Mechanisms of Action

Current research indicates that this compound exerts its anti-cancer effects through multiple mechanisms, primarily by disrupting critical pathways involved in cell adhesion, migration, and angiogenesis.

The Integrin-Focal Adhesion Kinase (FAK) Signaling Pathway

The most well-documented mechanism of this compound is its inhibitory effect on the integrin-FAK signaling cascade.[2][4] This pathway is crucial for tumor cell survival, proliferation, adhesion, and invasion.

-

Integrins β1 and β3: this compound has been shown to significantly inhibit the mRNA and protein expression of integrin β1 and integrin β3 in human lung cancer cell lines.[2][4] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The downregulation of these specific beta subunits disrupts the formation of focal adhesion plaques, which are essential for cell motility and invasion.[2]

-

Focal Adhesion Kinase (FAK): As a downstream effector of integrin signaling, FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell migration and survival. This compound treatment leads to a significant reduction in both the expression and the phosphorylation of FAK at key tyrosine residues (Tyr397 and Tyr576/577) in lung cancer cells.[2][4] The inhibition of FAK activation is a critical step in this compound's anti-metastatic action.

-

Matrix Metalloproteinases (MMP-2 and MMP-9): The inhibition of FAK signaling by this compound leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9.[2][4] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. By reducing the activity of MMP-2 and MMP-9, this compound effectively hampers the ability of cancer cells to invade surrounding tissues.

Histone Deacetylases (HDACs)

Some evidence suggests that this compound may also function as a histone deacetylase (HDAC) inhibitor.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. However, the specific HDAC isoforms targeted by this compound and the direct inhibitory mechanism require further investigation.

Angiogenesis-Related Factors

This compound has been observed to possess anti-angiogenic properties. In a study on human hepatocellular carcinoma xenografts, this compound treatment led to a significant decrease in the expression of key angiogenesis-related factors:[5]

-

Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor that stimulates the formation of new blood vessels, which are essential for tumor growth and metastasis.

-

Interleukin-8 (IL-8): A chemokine that can also promote angiogenesis and tumor progression.

The downregulation of VEGF and IL-8 at both the mRNA and protein levels contributes to the inhibition of tumor growth by restricting the tumor's blood supply.[5]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Adhesion and Invasion of Human Lung Cancer Cells [2]

| Cell Line | Treatment | Adhesion Inhibition (%) | Invasion Inhibition (%) |

| 95D | 0.4 mg/mL YSV | 45.3 ± 4.2 | 51.2 ± 5.5 |

| A549 | 0.4 mg/mL YSV | 41.7 ± 3.8 | 48.9 ± 4.7 |

| NCI-H1299 | 0.4 mg/mL YSV | 38.6 ± 3.5 | 44.3 ± 4.1 |

Table 2: Effect of this compound on FAK Phosphorylation in Human Lung Cancer Cells [2]

| Cell Line | Treatment | p-FAK (Tyr397) Reduction (%) | p-FAK (Tyr576/577) Reduction (%) |

| 95D | 0.4 mg/mL YSV | 62.1 ± 6.8 | 58.4 ± 6.1 |

| A549 | 0.4 mg/mL YSV | 55.3 ± 5.9 | 51.7 ± 5.3 |

| NCI-H1299 | 0.4 mg/mL YSV | 50.8 ± 5.2 | 47.2 ± 4.9 |

Table 3: Effect of this compound on Tumor Growth and Angiogenesis in Hepatocellular Carcinoma Xenografts [5]

| Treatment Group | Tumor Growth Inhibition (%) | MVD (vessels/field) | VEGF mRNA Reduction (%) | IL-8 mRNA Reduction (%) |

| 160 µg/kg/day YSV | 42.62 | 18.3 ± 2.1 | 35.1 ± 3.9 | 31.5 ± 3.4 |

| 320 µg/kg/day YSV | 60.66 | 12.1 ± 1.5 | 58.7 ± 6.2 | 52.3 ± 5.7 |

| 640 µg/kg/day YSV | 27.59 | 21.5 ± 2.4 | 21.4 ± 2.8 | 18.9 ± 2.2 |

Experimental Protocols for Identifying Novel Cellular Targets

To expand our understanding of this compound's mechanism of action, the identification of novel cellular targets is paramount. The following are detailed methodologies for key experiments aimed at discovering new binding partners and downstream effectors of this compound.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method is a powerful approach to identify proteins that directly bind to this compound.

Methodology:

-

Probe Synthesis: Synthesize a this compound analog containing a linker and a reactive group (e.g., an alkyne or azide for click chemistry, or a biotin tag).

-

Immobilization: Covalently attach the this compound probe to a solid support (e.g., agarose or magnetic beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line (e.g., A549 or 95D).

-

Affinity Pulldown: Incubate the immobilized this compound probe with the cell lysate to allow for binding.

-

Washing: Thoroughly wash the beads with a series of buffers of increasing stringency to remove non-specific binders.

-

Elution: Elute the specifically bound proteins from the beads using a competitive ligand (free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pulldown compared to a control pulldown (using beads without the probe or with a scrambled peptide).

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess the direct binding of a drug to its target in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cancer cells with this compound at various concentrations.

-

Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

-

Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve."

-

Data Analysis: A shift in the melt curve to a higher temperature in the presence of this compound indicates that the drug has bound to and stabilized the target protein.

Kinase Activity Profiling

Given that FAK is a kinase, it is plausible that this compound may target other kinases. Kinase activity profiling can screen for such interactions.

Methodology:

-

Kinase Panel Screening: Utilize a commercially available kinase panel (e.g., a panel of recombinant kinases) to screen for the inhibitory activity of this compound.

-

Activity Assay: Perform in vitro kinase activity assays in the presence and absence of this compound. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.

-

Data Analysis: Calculate the percent inhibition of each kinase by this compound. Follow up on significant hits with dose-response studies to determine the IC50 value.

Gene Expression Profiling (RNA-Seq)

To identify downstream pathways affected by this compound, RNA sequencing can be employed to analyze global changes in gene expression.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound or a vehicle control for a defined period.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated by this compound.

-

Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) on the differentially expressed genes to identify signaling pathways that are modulated by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound is a promising anti-cancer peptide with a defined mechanism of action involving the inhibition of the integrin-FAK signaling pathway and potential effects on HDACs and angiogenesis. The experimental protocols outlined in this guide provide a clear path for researchers to identify novel cellular targets of this compound. Future research should focus on utilizing these methods to build a more comprehensive understanding of its molecular interactions. The identification of new targets will not only further elucidate the mechanisms behind its anti-tumor activity but also open up possibilities for combination therapies and the development of more potent this compound analogs. A thorough investigation into its potential as an HDAC inhibitor is particularly warranted. By systematically exploring its cellular interactome, the full therapeutic potential of this compound can be realized.

References

- 1. Inhibition of five xenografted human cancers and two murine cancers by the tripeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin–focal adhesion kinase signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyroservaltide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Therapeutic effects of this compound on metastasis of lung cancer and its mechanism affecting integrin-focal adhesion kinase signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiangiogenic effects of this compound on animal models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Tyroservatide: A Bioactive Anti-Cancer Peptide

A Technical Guide for Researchers and Drug Development Professionals